molecular formula C5H10O3P+ B1587920 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide CAS No. 4090-60-2

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide

Cat. No. B1587920
CAS RN: 4090-60-2
M. Wt: 149.1 g/mol
InChI Key: YTWYMHQAVLOJKT-UHFFFAOYSA-N
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Description

This compound is also referred to as 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane (DMOCP) .


Synthesis Analysis

DMOCP can be prepared by reacting phosphorous oxychloride (in dry toluene) with 2,2-dimethyl-1,3-propane diol and triethyl amine .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

This compound has been used in various chemical reactions such as Palladium (I) catalyzed addition of P (O)-H bonds, highly regioselective modified Pudovik addition reaction, radical reactions mediated by manganese (III) acetate, and stable cyclic DEPMPO derivatives as mechanistic markers of stereoselective hydroxyl radical adduct formation in biological systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 242.2082 . More specific properties such as melting point and boiling point are not provided in the search results.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Babu et al. (2008) demonstrated the synthesis of several 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates through a two-step process, which involved the preparation of an intermediate monochloride followed by reaction with various amino acid esters. These compounds exhibited moderate antimicrobial activity, showing their potential in the development of new antimicrobial agents (Babu, Prasad, Reddy, & Raju, 2008).

Stereochemistry and Crystal Structure

Mikołajczyk et al. (1984) studied the stereochemistry of cyclic organophosphorus compounds, specifically focusing on the synthesis and crystal structure of meso-bis-(4,6-dimethyl-2-thio-1,3,2-dioxaphosphorinane-2-yl)-oxide. This work adds to the understanding of the conformational dynamics and structural specifics of such compounds (Mikołajczyk, Ziemnicka, Wieczorek, & Karolak‐Wojciechowska, 1984).

Flame Retardant Applications

Y. Xing (2001) synthesized 5,5-dimethyl-2-oxy-2-(N,N′-phenylediamino-dibenzyl)-di-1,3,2-dioxaphosphorinanes, which are intumescent flame retardants. The study highlighted the application of these compounds in alkyd resin varnish, showcasing their utility in enhancing fire resistance of materials (Xing, 2001).

Preparation Methods

Research by Ping (2000) discussed several methods for synthesizing 1,3,2-dioxaphosphorinane 5,5-dimethyl-2-oxide, evaluating their effectiveness and concluding that the alcoholysis of diethylphosphonium chloride was superior. This study is crucial for optimizing the synthesis process of this compound (Ping, 2000).

Safety And Hazards

This compound is classified as Skin Corr. 1B under the GHS classification, indicating that it can cause skin corrosion or irritation . Precautionary measures include avoiding inhalation or skin contact, wearing protective gloves and eye protection, and following specific procedures in case of skin contact or inhalation .

properties

IUPAC Name

5,5-dimethyl-1,3,2-dioxaphosphinan-2-ium 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3P/c1-5(2)3-7-9(6)8-4-5/h3-4H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWYMHQAVLOJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO[P+](=O)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063292
Record name 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide

CAS RN

4090-60-2
Record name 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide
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1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide
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1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide
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1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide
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1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide
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1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide

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